2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide
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Overview
Description
2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide is a complex organic compound featuring a piperidine ring substituted with a propyl group and a carboxamide group, along with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the cyclization of 1-methyl-1H-imidazole-5-carboxylic acid with propylamine under acidic conditions to form the piperidine ring. Subsequent steps may include oxidation and amide formation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form derivatives.
Reduction: Reduction reactions can be used to modify functional groups.
Substitution: Substitution reactions at the imidazole or piperidine rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromium(VI) compounds.
Reduction reactions might involve hydrogen gas and a catalyst.
Substitution reactions can be carried out using alkyl halides and bases.
Major Products Formed: The major products from these reactions include oxidized piperidines, reduced amides, and various substituted imidazoles and piperidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural similarity to other bioactive molecules may make it useful in the development of new therapeutic agents.
Industry: In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism by which 2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Uniqueness: 2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide is unique due to its combination of the piperidine and imidazole rings, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-6-17-11(18)5-4-9(13(14)19)12(17)10-7-15-8-16(10)2/h7-9,12H,3-6H2,1-2H3,(H2,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVJJDJCVKXLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(C(CCC1=O)C(=O)N)C2=CN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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